molecular formula C29H29F6N3O2 B8131901 tert-Butyl (1-(3,5-bis(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(3,5-bis(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B8131901
M. Wt: 565.5 g/mol
InChI Key: JAYIMOVZNGYPTI-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3,5-bis(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyridine ring bearing two 4-(trifluoromethyl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactivity and the synthesis of complex molecules .

Biology: In biological research, the compound can serve as a ligand for studying receptor-ligand interactions, particularly in the context of drug discovery. Its trifluoromethyl groups enhance its binding affinity and metabolic stability.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents targeting specific biological pathways. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3,5-bis(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity by increasing hydrophobic interactions and improving metabolic stability. The piperidine and pyridine rings provide structural rigidity and facilitate specific binding interactions with the target molecules .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with similar trifluoromethyl groups but different core structure.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: A compound with a similar piperidine ring but different substituents

Uniqueness: The uniqueness of tert-Butyl (1-(3,5-bis(4-(trifluoromethyl)phenyl)pyridin-4-yl)piperidin-4-yl)carbamate lies in its combination of structural features, including the trifluoromethyl groups, the piperidine ring, and the pyridine ring. This combination imparts unique chemical reactivity and binding properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

tert-butyl N-[1-[3,5-bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3O2/c1-27(2,3)40-26(39)37-22-12-14-38(15-13-22)25-23(18-4-8-20(9-5-18)28(30,31)32)16-36-17-24(25)19-6-10-21(11-7-19)29(33,34)35/h4-11,16-17,22H,12-15H2,1-3H3,(H,37,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIMOVZNGYPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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